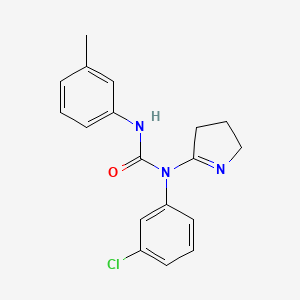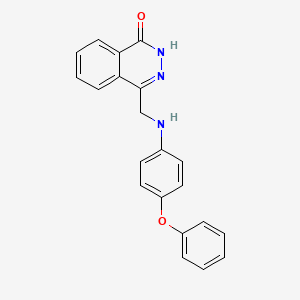![molecular formula C14H18N4O2S B2495224 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097884-01-8](/img/structure/B2495224.png)
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic compound with potential applications in various scientific fields, including medicinal chemistry and material science. Its unique structure combines several functional groups, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multi-step reactions:
Formation of the 1H-1,2,3-triazole ring: : This is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Methoxymethylation: : The triazole ring is then functionalized with a methoxymethyl group through a nucleophilic substitution reaction.
Pyrrolidine Ring Formation: : The triazole derivative is reacted with a pyrrolidine derivative to form the pyrrolidine ring.
Thiophene Incorporation: : Finally, the ethanone moiety is attached to the thiophene ring through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Key factors include the use of high-efficiency catalysts, cost-effective reagents, and robust reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions: 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The thiophene and pyrrolidine rings can be oxidized under strong oxidizing conditions.
Reduction: : The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: : The methoxymethyl group on the triazole ring can be substituted by other nucleophiles.
Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Reactions typically occur in the presence of strong bases like sodium hydride or potassium carbonate.
Oxidation: : Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: : Conversion of the ethanone moiety to the corresponding alcohol.
Substitution: : Replacement of the methoxymethyl group with various nucleophiles, leading to derivatives with different functional groups.
科学的研究の応用
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential as a molecular probe for studying biological pathways involving triazole and pyrrolidine derivatives.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: : Used in the development of new materials with specific properties, such as conductive polymers.
作用機序
Molecular Targets and Pathways: The mechanism of action of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one depends on its application:
In medicinal chemistry: , it may interact with enzymes or receptors, inhibiting or modulating their activity.
In material science: , it may contribute to the formation of conductive networks in polymers.
類似化合物との比較
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one can be compared with other compounds such as:
1-(1H-1,2,3-triazol-1-yl)ethan-1-one: : Lacks the pyrrolidine and thiophene rings, leading to different chemical properties and applications.
1-pyrrolidinyl-2-(thiophen-2-yl)ethan-1-one: : Similar in structure but without the triazole ring, affecting its biological and chemical reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which confer distinct properties and applications.
This detailed article covers the essential aspects of this compound, providing a comprehensive overview of its synthesis, chemical reactivity, scientific applications, mechanism of action, and comparisons with similar compounds
特性
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-20-10-11-8-18(16-15-11)12-4-5-17(9-12)14(19)7-13-3-2-6-21-13/h2-3,6,8,12H,4-5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXCAIXVDCRJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)quinoline](/img/structure/B2495141.png)

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)


![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)
amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)
![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)
![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)
